molecular formula C24H50N2O2 B12593569 N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide CAS No. 649569-36-8

N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide

Cat. No.: B12593569
CAS No.: 649569-36-8
M. Wt: 398.7 g/mol
InChI Key: YRMIWYRTTZMDFZ-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is a chemical compound with the molecular formula C24H50N2O2 It is known for its unique structure, which includes a long hydrocarbon chain and a diethylaminoethyl group

Properties

CAS No.

649569-36-8

Molecular Formula

C24H50N2O2

Molecular Weight

398.7 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-12-hydroxyoctadecanamide

InChI

InChI=1S/C24H50N2O2/c1-4-7-8-15-18-23(27)19-16-13-11-9-10-12-14-17-20-24(28)25-21-22-26(5-2)6-3/h23,27H,4-22H2,1-3H3,(H,25,28)

InChI Key

YRMIWYRTTZMDFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)NCCN(CC)CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide typically involves the reaction of 12-hydroxyoctadecanoic acid with N,N-diethylaminoethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Delivery Systems

Overview
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is utilized in the development of advanced drug delivery systems, particularly those that are responsive to environmental stimuli such as pH. This compound can form micelles or nanoparticles that encapsulate therapeutic agents, enhancing their solubility and bioavailability.

Case Study: pH-Responsive Micelles
A study demonstrated the use of polymeric micelles made from poly(2-(diethylamino)ethyl methacrylate) as carriers for doxorubicin, an anticancer drug. The micelles exhibited a low critical micelle concentration and were capable of releasing the drug in a pH-dependent manner, which is advantageous for targeting tumor cells. In vitro tests showed that these micelles could effectively kill 80% of tumor cells within 48 hours, indicating their potential for selective cancer therapy .

Parameter Value
Drug LoadedDoxorubicin
Loading Content24%
Entrapment Efficiency55%
Tumor Cell Killing Rate80% after 48 hours

Molecular Imaging

Overview
The compound also finds applications in molecular imaging, particularly in the development of radiolabeled probes for detecting tumors.

Case Study: Radioiodinated Probes
Research conducted by Liu et al. focused on synthesizing N-(2-(diethylamino)ethyl)-5-[123I]iodonicotinamide as a radioiodinated probe for single photon emission computed tomography (SPECT). This probe demonstrated high selective uptake in melanoma tumors, attributed to its affinity for melanin. The study highlighted that the probe's design allowed for rapid clearance from the body while maintaining significant tumor localization .

Parameter Value
Probe Name[123I]MEL008
Tumor UptakeHigh
Clearance RateFast
Binding AffinityLow for σ receptors

Biochemical Applications

Overview
Beyond drug delivery and imaging, this compound has potential biochemical applications due to its ability to interact with biological membranes and proteins.

Case Study: Enzyme Stabilization
In a study examining enzyme stabilization, poly(N,N-diethylaminoethyl methacrylate) was used to enhance the thermal stability of ribonuclease A. The addition of this polymer improved enzyme activity under heat stress conditions, suggesting its utility in biocatalysis and industrial applications .

Parameter Value
EnzymeRibonuclease A
Stability ImprovementEnhanced under heat stress

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its diethylaminoethyl group can interact with various molecular targets, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is unique due to its long hydrocarbon chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction or surfactant properties .

Biological Activity

N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is a compound that belongs to the class of long-chain fatty acid amides, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C18H37N2O2
  • Molecular Weight : 315.49 g/mol
  • CAS Number : Not explicitly listed in the sources but related to similar compounds.

This compound exhibits biological activity primarily through its interaction with various biological pathways. It is hypothesized that the diethylamino group enhances its solubility and bioavailability, allowing it to interact effectively with cellular membranes and receptors.

Anticancer Properties

Recent studies have explored the potential of this compound in cancer therapy. The compound has been investigated for its ability to enhance the efficacy of existing chemotherapeutic agents by improving their solubility and targeting capabilities.

  • Case Study : A study demonstrated that incorporating this compound into a pH-responsive micellar drug delivery system significantly improved the loading capacity and release profile of doxorubicin, an anticancer drug. The micelles showed a drug-loading content of 24% and an entrapment efficiency of 55%, with effective tumor cell inhibition observed in vitro .

Neuroprotective Effects

There is emerging evidence suggesting that fatty acid amides can exert neuroprotective effects. This compound may play a role in modulating neurotransmitter release and protecting neuronal cells from apoptosis.

  • Research Findings : In vitro studies indicated that this compound could reduce oxidative stress in neuronal cell lines, potentially through the activation of neuroprotective signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilic nature. Its distribution in tissues may also be influenced by its long hydrocarbon chain, which can facilitate membrane penetration.

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects:

  • Acute Toxicity : Similar compounds have shown LD50 values ranging from 25 to 200 mg/kg in rodent models, indicating potential toxicity at high doses .
  • Irritation Potential : The compound may cause skin and eye irritation, necessitating careful handling during experimental applications.

Data Summary Table

PropertyValue
Molecular FormulaC18H37N2O2
Molecular Weight315.49 g/mol
Anticancer Drug Loading24%
Entrapment Efficiency55%
LD50 (Rodent Models)25 - 200 mg/kg

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